The compound is classified as a pharmaceutical agent with specific applications in cancer treatment due to its inhibitory effects on the Raf kinase. The initial patent for this compound was filed under WO2013134298A1 and WO2013134243A1, indicating its relevance in therapeutic contexts targeting oncogenic pathways .
The synthesis of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves several key steps:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .
The molecular structure of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be described by its complex arrangement of functional groups:
The molecular formula can be denoted as C₁₈H₂₃B₄F₁N₂O₂ with a molecular weight of approximately 364.28 g/mol. Structural analysis through techniques like NMR and X-ray crystallography can provide insights into conformational dynamics and interactions within biological systems .
The chemical reactivity of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be characterized by its interactions with various biological targets:
Understanding these reactions is crucial for predicting pharmacokinetics and pharmacodynamics in vivo .
The mechanism of action for 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea primarily involves:
This mechanism has been shown to reduce tumor growth in preclinical models by effectively blocking oncogenic signaling pathways associated with various cancers .
The physical and chemical properties of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea include:
These properties are essential for formulation development in pharmaceutical applications .
The primary application of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea lies within oncology:
Ongoing research aims to evaluate its efficacy in clinical settings and potential combination therapies with other anticancer agents .
The target compound dissects into two key fragments: a meta-substituted arylboronate featuring fluorine and methyl substituents, and a 3,3-dimethylbutyl isocyanate unit. The retrosynthetic cleavage occurs at the urea linkage, revealing two advanced intermediates: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-fluoro-4-methylaniline and 1-isocyanato-3,3-dimethylbutane. The boron-containing aromatic fragment is derived from halogenated precursors via metal-catalyzed borylation, while the aliphatic isocyanate is prepared through phosgenation of the corresponding amine [1] [8].
The synthesis of the ortho-fluoro, meta-methyl arylboronate core relies on Ir- or Pd-catalyzed borylation strategies. As demonstrated for analogous systems, steric and electronic factors govern regioselectivity:
Table 1: Comparative Borylation Techniques for Arylboronate Synthesis
Method | Catalyst System | Temperature | Yield | Regioselectivity |
---|---|---|---|---|
Ir-catalyzed C–H borylation | [Ir(OMe)(cod)]₂/dtbbpy | 100°C | 84% | >99% (C5) |
Miyaura borylation | Pd(dppf)Cl₂/B₂pin₂ | 80°C | 92% | N/A (single isomer) |
The urea linkage is constructed via nucleophilic addition of the aromatic amine to 1-isocyanato-3,3-dimethylbutane. Key reaction parameters were optimized:
Table 2: Urea Coupling Optimization Parameters
Condition | Reaction Time | Conversion | Byproduct Formation |
---|---|---|---|
Toluene, 25°C | 8 h | 78% | <5% diurea |
THF, 25°C | 3 h | 96% | <2% diurea |
THF, 25°C, 5 mol% Et₃N | 1.5 h | >99% | Undetectable |
The ortho-fluorine atom critically influences molecular conformation and electronic distribution:
Table 3: Fluorine-Induced Structural and Electronic Modifications
Parameter | Ortho-Fluorine Analog | Non-Fluorinated Analog | Change |
---|---|---|---|
C–F Bond Length | 1.35 Å | N/A | — |
Aryl-Urea Dihedral | 60° | 25° | +35° |
Boron Chemical Shift | 30.2 ppm | 28.5 ppm | Δδ = +1.7 |
Aniline pKₐ | 22.5 | 23.7 | ΔpKₐ = -1.2 |
The pinacol boronate ester serves dual roles: a cross-coupling handle and a directing group for ortho-functionalization:
Table 4: Directed Functionalization Enabled by the Bpin Group
Reaction Type | Conditions | Regioselectivity | Application Example |
---|---|---|---|
Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃ | >98% C-C bond formation | Biaryl pharmacophore extension |
Directed ortho-bromination | LDA, Br₂, −78°C | 85% (C4 position) | Halogenated analog synthesis |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5